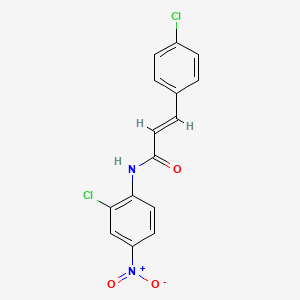![molecular formula C16H13F3N6O2 B5439435 2-(2H-tetrazol-5-yl)-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]acetamide](/img/structure/B5439435.png)
2-(2H-tetrazol-5-yl)-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-tetrazol-5-yl)-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]acetamide is a complex organic compound that features a tetrazole ring, a trifluoromethyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-tetrazol-5-yl)-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]acetamide typically involves multiple steps. One common route includes the formation of the tetrazole ring through a cyclization reaction involving an azide and a nitrile. The trifluoromethyl group is often introduced via a nucleophilic substitution reaction. The final step usually involves coupling the tetrazole and pyridine moieties under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2H-tetrazol-5-yl)-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the trifluoromethyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-(2H-tetrazol-5-yl)-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(2H-tetrazol-5-yl)-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2,5-di(2H-tetrazol-5-yl)terephthalic acid: Another tetrazole-containing compound with applications in materials science.
6-(2-(2H-tetrazol-5-yl)ethyl)decahydroisoquinoline-3-carboxylic acid: Used in pharmaceutical research for its potential therapeutic effects.
Uniqueness
2-(2H-tetrazol-5-yl)-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]acetamide is unique due to its combination of a tetrazole ring, a trifluoromethyl group, and a pyridine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(2H-tetrazol-5-yl)-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N6O2/c17-16(18,19)11-4-1-5-12(7-11)27-15-10(3-2-6-20-15)9-21-14(26)8-13-22-24-25-23-13/h1-7H,8-9H2,(H,21,26)(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRYXYAXVLRYJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)CNC(=O)CC3=NNN=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-(1H-benzimidazol-2-yl)-3-[5-(3-bromo-4-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B5439353.png)
![(3S,5S)-1-[(4-methylphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid](/img/structure/B5439354.png)
![2-{2-ethoxy-4-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B5439362.png)

![N-[(1R,3R)-3-aminocyclopentyl]-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5439373.png)


![4-benzyl-3-ethyl-1-[(5-propyl-3-isoxazolyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5439385.png)
![1-[(1-{[6-(1,4-oxazepan-4-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5439398.png)
![2-(1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-imidazol-2-yl)pyridine](/img/structure/B5439400.png)
![3-(4-Bromophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5439413.png)
![1-[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5439430.png)

![1-{3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5439448.png)
